molecular formula C19H27N7 B2372175 2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2415541-89-6

2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B2372175
CAS No.: 2415541-89-6
M. Wt: 353.474
InChI Key: LHNPTLWVSMOSKK-UHFFFAOYSA-N
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Description

2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with ethyl, piperazine, methyl, and pyrrolidine groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core through a condensation reaction between appropriate aldehydes and amines.

    Substitution Reactions: The pyrimidine core is then subjected to substitution reactions to introduce the ethyl, piperazine, methyl, and pyrrolidine groups. These reactions often require catalysts and specific reaction conditions such as controlled temperature and pH.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems for precise control of reaction conditions. Industrial methods also emphasize safety and environmental considerations, employing green chemistry principles where possible.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it may act as an inhibitor of certain kinases, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl)methyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole
  • 1-(2-Pyrimidyl)piperazine

Uniqueness

Compared to similar compounds, 2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7/c1-3-16-13-17(21-14-20-16)25-8-10-26(11-9-25)19-22-15(2)12-18(23-19)24-6-4-5-7-24/h12-14H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNPTLWVSMOSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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